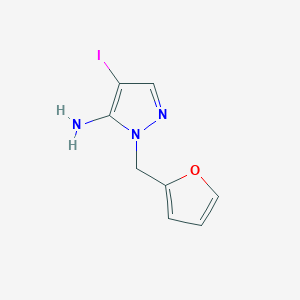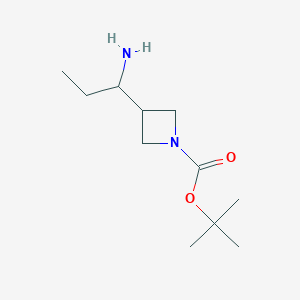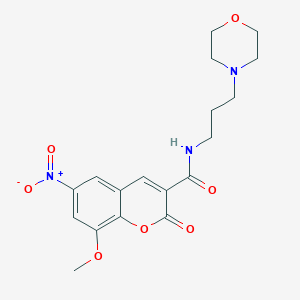
2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, also known as Compound A, is a novel small molecule that has been synthesized for scientific research purposes. It has shown potential in various applications, including neuroscience and cancer research.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone A is not fully understood. However, it has been suggested that it may act as a modulator of the serotonergic and dopaminergic systems in the brain. It has also been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to increase the expression of certain proteins involved in neuroprotection. In cancer research, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone A has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It also has low toxicity, making it safe for use in cell cultures and animal studies. However, one limitation of this compound A is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone A. In neuroscience, further studies are needed to fully understand its mechanism of action and to determine its potential in the treatment of cognitive disorders. In cancer research, further studies are needed to determine its efficacy in vivo and to identify the specific enzymes that it inhibits. Additionally, there is potential for the development of analogs of this compound A that may have improved efficacy and selectivity.
Méthodes De Synthèse
2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone A can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluorophenol with 2-bromoethanone to form 2-(4-fluorophenoxy)ethanone. The second step involves the reaction of 2-(4-fluorophenoxy)ethanone with quinoxaline-2-carboxylic acid to form 2-(4-fluorophenoxy)-1-(quinoxalin-2-yl)ethanone. The final step involves the reaction of 2-(4-fluorophenoxy)-1-(quinoxalin-2-yl)ethanone with 4-piperidin-1-yloxyaniline to form this compound A.
Applications De Recherche Scientifique
2-(4-Fluorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone A has shown potential in various scientific research applications, including neuroscience and cancer research. In neuroscience, this compound A has been shown to have anxiolytic and antidepressant effects. It has also been shown to have potential in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, this compound A has been shown to have anti-tumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-15-5-7-16(8-6-15)27-14-21(26)25-11-9-17(10-12-25)28-20-13-23-18-3-1-2-4-19(18)24-20/h1-8,13,17H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMXKCDPCITPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)
![5-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2403743.png)
![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)

![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)

